[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Overview
Description
[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for constructing various organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways.
Medicine
Medicinally, piperidine derivatives are known for their pharmacological activities. This compound may be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidine-1-carboxylate: A derivative with a carboxylate group attached to the nitrogen.
Phenyl piperidine: A compound with a phenyl group attached to the piperidine ring.
Uniqueness
[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable carbamate linkages distinguishes it from other piperidine derivatives and enhances its utility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(19-11-3-1-4-12-19)23-15-7-9-16(10-8-15)24-18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPOYLGGDPLED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331438 | |
Record name | [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
526190-52-3 | |
Record name | [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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